ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE
Overview
Description
ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C21H31N3O3S This compound is characterized by its unique structure, which includes a benzoate ester linked to a piperidine ring through a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the benzoate ester and the piperidine derivative. The key steps include:
Formation of the Benzoate Ester: This involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Preparation of the Piperidine Derivative: The piperidine derivative is synthesized by reacting 4-methylpiperidine with carbonyl chloride to form the corresponding carbonyl compound.
Coupling Reaction: The final step involves the coupling of the benzoate ester with the piperidine derivative through a carbothioyl linkage. This is typically achieved using a thiourea reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkoxylated derivatives.
Scientific Research Applications
ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbothioyl group is believed to play a crucial role in its binding affinity and specificity. The piperidine ring may facilitate the compound’s entry into cells, where it can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a morpholine ring instead of a piperidine ring.
ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
ETHYL 4-[({4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and carbothioyl linkage are particularly noteworthy, as they contribute to its stability and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[4-(4-methylpiperidine-1-carbonyl)piperidine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-3-28-21(27)18-4-6-19(7-5-18)23-22(29)25-14-10-17(11-15-25)20(26)24-12-8-16(2)9-13-24/h4-7,16-17H,3,8-15H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIDYAYKDXQOEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCC(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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